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Compound of Interest

N-(2-hydroxy-2-
Compound Name:
phenylethyl)acetamide

cat. No.: B3051336

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-
hydroxy-2-phenylethyl)acetamide and related compounds. Due to the limited availability of
public data for the specific target compound, this guide presents a detailed analysis of closely
related molecules to serve as a valuable reference for researchers in the field. The
methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are also detailed.

Spectroscopic Data

While comprehensive spectroscopic data for N-(2-hydroxy-2-phenylethyl)acetamide is not
readily available in the public domain, the following tables summarize the data for structurally
similar compounds. This information can provide valuable insights into the expected spectral
characteristics of the target molecule.

Table 1: *H NMR Spectroscopic Data of Related
Compounds
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Compound Solvent Chemical Shift (8) in ppm

7.38 - 7.20 (m, 5H, Ar-H), 5.50
(br s, 1H, NH), 3.55 (q, J=6.9

N-(2-phenylethyl)acetamide CDCls Hz, 2H, CHz2-N), 2.85 (t, J=7.2
Hz, 2H, Ar-CH), 1.98 (s, 3H,
CO-CHs)

N-(2-Hydroxy-1-methyl-2- ) )
) Data not publicly available
phenylethyl)acetamide

Table 2: **C NMR Spectroscopic Data of Related

Compounds
Compound Solvent Chemical Shift (6) in ppm
170.1 (C=0), 139.1 (Ar-C),
_ 128.8 (Ar-CH), 128.7 (Ar-CH),
N-(2-phenylethyl)acetamide CDCls

126.6 (Ar-CH), 41.0 (CH2-N),
35.8 (Ar-CHz), 23.4 (CO-CHs)

N-((1S,2R)-2-hydroxy-1-
methyl-2-phenylethyl)- - Data not publicly available

acetamide

Table 3: IR Spectroscopic Data of Related Compounds

Compound Technique Key Absorptions (cm™)

3295 (N-H stretch), 3065 (Ar
C-H stretch), 2930 (Alkyl C-H
N-(2-phenylethyl)acetamide KBr Pellet stretch), 1640 (C=0 stretch,
Amide 1), 1555 (N-H bend,
Amide 1), 1455 (C-N stretch)

_ Digitized spectrum not
N-(2-hydroxyethyl)acetamide )
available

Table 4: Mass Spectrometry Data of Related Compounds

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3051336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Compound lonization Method Key m/z values

163 (M*), 104 ([CsHs]*), 91
N-(2-phenylethyl)acetamide Electron lonization (EI) ([C7H7]*, tropylium ion), 65, 43
([CHsCOl%)

N-(2-Hydroxy-1-methyl-2- )
) Gas Chromatography (GC) Full spectrum requires account
phenylethyl)acetamide

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean NMR tube. The sample height in
the tube should be approximately 5 cm.[1]

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz) is used for analysis.

'H NMR Acquisition: A standard one-pulse sequence is typically used. For quantitative
results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time
of the protons of interest.[2]

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with
singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve
an adequate signal-to-noise ratio, as 13C has a low natural abundance.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
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e Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is
dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a
salt plate (e.g., KBr, NaCl). The solvent is allowed to evaporate, leaving a thin film of the
compound on the plate.[3]

 Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

o Data Acquisition: A background spectrum of the clean salt plate is recorded. The salt plate
with the sample film is then placed in the sample holder, and the sample spectrum is
acquired. The instrument measures the interference pattern of the infrared beam after
passing through the sample, which is then converted to a spectrum via a Fourier transform.

o Data Processing: The final spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm™2).

Mass Spectrometry (MS)

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted
to the low pug/mL range.[4] The solution must be free of any particulate matter.[4]

 Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g.,
Electron lonization - El, Electrospray lonization - ESI) and a mass analyzer is used.

 lonization and Analysis: The sample solution is introduced into the ion source, where the
molecules are ionized. In El, a high-energy electron beam is used to ionize the molecules,
often causing fragmentation.[5][6] The resulting ions are then accelerated into the mass
analyzer, which separates them based on their mass-to-charge (m/z) ratio.[5][7]

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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